molecular formula C18H18N2O4 B5646332 5-{2-[(4-methylphenoxy)methyl]-3-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-{2-[(4-methylphenoxy)methyl]-3-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5646332
M. Wt: 326.3 g/mol
InChI Key: NFPWXVKOVBIXCA-UHFFFAOYSA-N
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Description

The compound "5-{2-[(4-methylphenoxy)methyl]-3-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole" is part of a class of heterocyclic compounds known for a variety of biological and chemical properties. Although specific studies on this exact compound are limited, related structures such as 1,2,4-oxadiazoles, furan, and tetrahydrofuran derivatives have been widely explored due to their relevance in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves cyclization reactions of hydrazides with carboxylic acids or their derivatives. While specific synthesis routes for the exact compound may not be available, analogous methods can be inferred from related chemical structures involving furan and tetrahydrofuran components, typically employing strategies like cyclization of hydrazide with various carbonyl compounds under conditions that favor heterocycle formation (Menon & Purushothaman, 1998).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives typically includes various substitutions that can significantly influence the compound's physical and chemical characteristics. Studies on similar compounds have utilized techniques like X-ray crystallography to determine spatial configurations and intramolecular interactions, essential for understanding the compound's reactivity and properties (Zhu et al., 2021).

Chemical Reactions and Properties

Compounds containing 1,2,4-oxadiazole, furan, and tetrahydrofuran rings participate in various chemical reactions, often influenced by substituents on the heterocycles. These may include nucleophilic substitutions, electrophilic additions, and cycloaddition reactions, which are common for compounds with these moieties. The specifics would depend on the substituents' nature and the reaction conditions employed (Hirao & Kato, 1971).

properties

IUPAC Name

5-[2-[(4-methylphenoxy)methyl]furan-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-2-4-14(5-3-12)23-11-16-15(7-9-22-16)18-19-17(20-24-18)13-6-8-21-10-13/h2-5,7,9,13H,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPWXVKOVBIXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[(4-Methylphenoxy)methyl]-3-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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